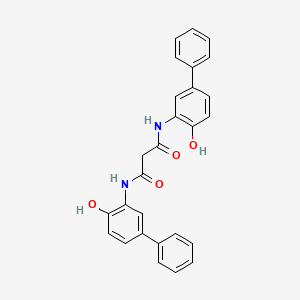
N,N'-bis(2-hydroxy-5-phenylphenyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes two hydroxyphenyl groups attached to a malonamide core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide typically involves the reaction of malonyl chloride with 2-hydroxy-5-phenylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and the amount of solvent used .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction can produce amines. Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl groups can interact with hydrophobic regions of proteins and other biomolecules, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide can be compared with other similar compounds, such as:
N,N’-Bis(2-hydroxyphenyl)malonamide: Lacks the phenyl groups, resulting in different chemical and biological properties.
N,N’-Bis(2-hydroxy-5-methylphenyl)malonamide: Contains methyl groups instead of phenyl groups, which can affect its reactivity and biological activity.
N,N’-Bis(2-hydroxy-5-chlorophenyl)malonamide: Contains chlorine atoms, which can enhance its antimicrobial properties but may also increase its toxicity.
The unique structure of N,N’-Bis(2-hydroxy-5-phenylphenyl)malonamide, with its combination of hydroxy and phenyl groups, imparts distinct properties that make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
169797-51-7 |
|---|---|
Molekularformel |
C27H22N2O4 |
Molekulargewicht |
438.483 |
IUPAC-Name |
N,N/'-bis(2-hydroxy-5-phenylphenyl)propanediamide |
InChI |
InChI=1S/C27H22N2O4/c30-24-13-11-20(18-7-3-1-4-8-18)15-22(24)28-26(32)17-27(33)29-23-16-21(12-14-25(23)31)19-9-5-2-6-10-19/h1-16,30-31H,17H2,(H,28,32)(H,29,33) |
InChI-Schlüssel |
ZOUCITBUVJNLQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)NC(=O)CC(=O)NC3=C(C=CC(=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















